Koparin
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Overview
Description
Koparin is a naturally occurring isoflavonoid compound with the chemical formula C16H12O6 . It is also known by its International Union of Pure and Applied Chemistry name, 3-(2,3-dihydroxy-4-methoxyphenyl)-7-hydroxychromen-4-one . This compound is found in various plant species, including the wood of Castanospermum australe . This compound is known for its potential biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Koparin can be synthesized through a series of chemical reactions. One of the methods involves the demethylenation of 7-hydroxy-4’-methoxy-2’,3’-methylenedioxyisoflavone . The synthesis process typically involves the use of chemical and spectroscopic methods to confirm the structure of the compound.
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale synthesis and isolation from natural sources.
Chemical Reactions Analysis
Types of Reactions
Koparin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at different positions on the this compound molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry: Koparin is used as a model compound in the study of isoflavonoid chemistry and synthesis.
Biology: It has been investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: this compound is being explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: While industrial applications are limited, this compound’s potential as a natural antioxidant and bioactive compound is of interest.
Mechanism of Action
The mechanism of action of koparin involves its interaction with various molecular targets and pathways. This compound is known to exert its effects through:
Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.
Enzyme Inhibition: this compound can inhibit certain enzymes involved in disease processes, such as cyclooxygenase and lipoxygenase.
Comparison with Similar Compounds
Koparin is similar to other isoflavonoids, such as genistein and daidzein. it has unique structural features that distinguish it from these compounds:
Genistein: Like this compound, genistein is an isoflavonoid with antioxidant and anti-inflammatory properties. genistein lacks the methoxy group present in this compound.
Daidzein: Daidzein is another isoflavonoid with similar biological activities. It differs from this compound in its hydroxylation pattern and absence of a methoxy group.
These structural differences contribute to the unique chemical and biological properties of this compound.
Biological Activity
Koparin, a naturally occurring isoflavonoid with the chemical formula C16H12O6, is derived from the plant Castanospermum australe. This compound has garnered attention in recent years due to its potential biological activities, particularly its antioxidant and anti-inflammatory properties. Research into this compound's mechanisms of action and therapeutic applications has revealed promising findings that warrant further exploration.
This compound can be synthesized through various chemical methods, including the demethylenation of 7-hydroxy-4’-methoxy-2’,3’-methylenedioxyisoflavone. The compound undergoes several types of reactions such as oxidation, reduction, and substitution, which can modify its functional groups and lead to the formation of various derivatives.
Major Reactions
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Forms different products based on reagents used | Potassium permanganate, hydrogen peroxide |
Reduction | Modifies functional groups | Sodium borohydride, lithium aluminum hydride |
Substitution | Occurs at different positions on the molecule | Halogens, alkylating agents |
Antioxidant Activity
This compound exhibits significant antioxidant activity , primarily through its ability to scavenge free radicals. This property is crucial in mitigating oxidative stress, which is linked to various chronic diseases.
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. This mechanism suggests potential therapeutic applications in conditions characterized by inflammation.
Enzyme Inhibition
This compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), further supporting its role as a potential anti-inflammatory agent.
Case Studies and Research Findings
- Antioxidant Studies : A study evaluating the antioxidant capacity of this compound indicated that it effectively reduced oxidative stress markers in vitro. The compound was tested against various free radicals, demonstrating a dose-dependent scavenging effect.
- Anti-inflammatory Research : In a controlled experiment involving human cell lines, this compound significantly decreased the levels of inflammatory cytokines such as TNF-alpha and IL-6 when exposed to inflammatory stimuli.
- Comparative Analysis : When compared to other isoflavonoids like genistein and daidzein, this compound showed enhanced activity due to its unique methoxy group. This structural feature may contribute to its superior efficacy in biological assays.
Summary of Key Findings
Study Focus | Result | Reference |
---|---|---|
Antioxidant Capacity | Dose-dependent free radical scavenging | |
Anti-inflammatory Effects | Reduced cytokine levels | |
Comparative Efficacy | Superior activity compared to similar compounds |
Properties
CAS No. |
65048-75-1 |
---|---|
Molecular Formula |
C16H12O6 |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
3-(2,3-dihydroxy-4-methoxyphenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-21-12-5-4-9(15(19)16(12)20)11-7-22-13-6-8(17)2-3-10(13)14(11)18/h2-7,17,19-20H,1H3 |
InChI Key |
SMOFGXHPWCTYQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)O |
Origin of Product |
United States |
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